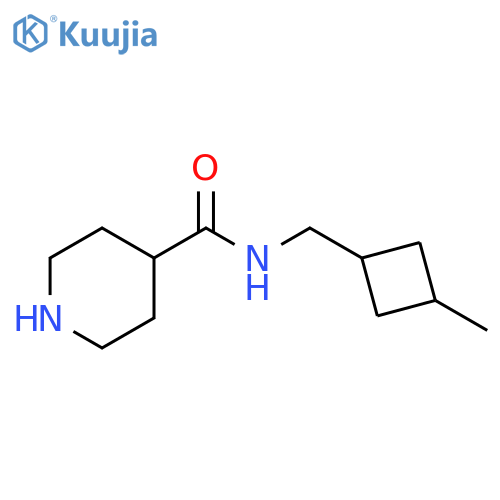Cas no 1707396-09-5 (Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide)

1707396-09-5 structure
商品名:Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide
CAS番号:1707396-09-5
MF:C12H22N2O
メガワット:210.315883159637
CID:5210650
Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide 化学的及び物理的性質
名前と識別子
-
- Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide
-
- インチ: 1S/C12H22N2O/c1-9-6-10(7-9)8-14-12(15)11-2-4-13-5-3-11/h9-11,13H,2-8H2,1H3,(H,14,15)
- InChIKey: ISJPRERBLNLVJH-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C(NCC2CC(C)C2)=O)CC1
Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508951-1g |
N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide |
1707396-09-5 | 97% | 1g |
$987 | 2022-12-31 |
Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
1707396-09-5 (Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide) 関連製品
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量